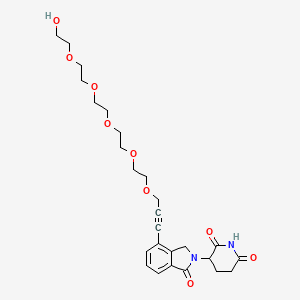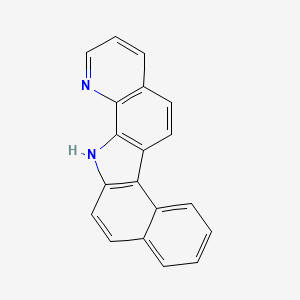
13H-Benzo(g)pyrido(2,3-a)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13H-Benzo(g)pyrido(2,3-a)carbazole is an organic compound with the molecular formula C19H12N2.
Métodos De Preparación
The synthesis of 13H-Benzo(g)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired carbazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
13H-Benzo(g)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
13H-Benzo(g)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 13H-Benzo(g)pyrido(2,3-a)carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, the compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair .
Comparación Con Compuestos Similares
13H-Benzo(g)pyrido(2,3-a)carbazole can be compared to other carbazole derivatives, such as:
9H-Carbazole: A simpler carbazole structure with similar aromatic properties but lacking the additional fused rings.
Ellipticine: A carbazole alkaloid with potent anticancer activity, structurally similar but with different functional groups and biological activity.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
207-87-4 |
|---|---|
Fórmula molecular |
C19H12N2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |
Clave InChI |
SRFZWNXMRFIYRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


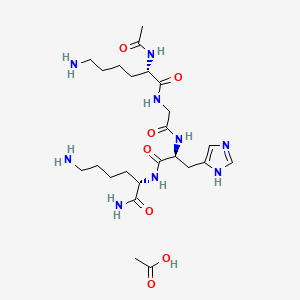



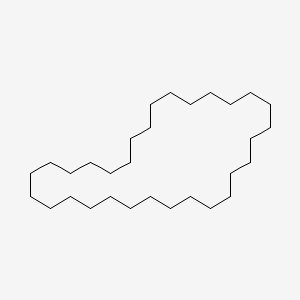

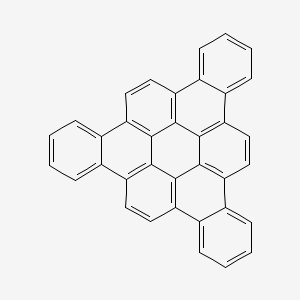
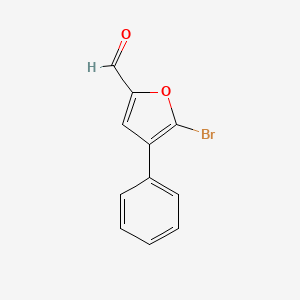
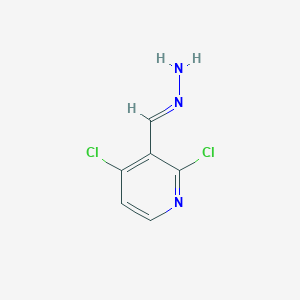

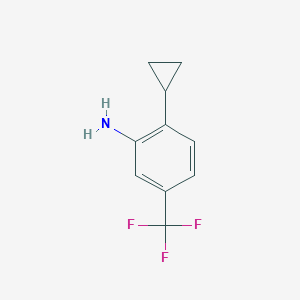
![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)

